molecular formula C11H16N2O4 B1444274 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1361111-62-7

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1444274
CAS No.: 1361111-62-7
M. Wt: 240.26 g/mol
InChI Key: ZEYOHMVXHYBKIL-UHFFFAOYSA-N
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Description

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid is a complex organic compound featuring a unique structure that combines a pyrrolidine ring and an azetidine ring.

Preparation Methods

The synthesis of 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrrolidine and azetidine rings. One common method involves the use of azetidines, which are synthesized through strain-driven reactions due to their four-membered ring structure . The preparation of azetidines can be achieved through various synthetic routes, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

    Biology: Its unique structure allows for studies in enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modifying the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

1-(1-Acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid can be compared to other similar compounds, such as:

    Azetidines: These compounds share the four-membered ring structure but may lack the additional functional groups present in this compound.

    Pyrrolidines: These compounds have a five-membered ring and are often used in similar applications but may differ in reactivity and stability.

    Aziridines: These three-membered ring compounds are more strained and reactive compared to azetidines, making them useful in different synthetic applications.

The uniqueness of this compound lies in its combined ring structures and functional groups, which provide a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

1-(1-acetylpyrrolidine-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7(14)13-4-2-3-9(13)10(15)12-5-8(6-12)11(16)17/h8-9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYOHMVXHYBKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165075
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361111-62-7
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361111-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-[(1-acetyl-2-pyrrolidinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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